Fentonium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 芬托尼可以通过一系列涉及以下步骤的化学反应合成:

中间体的形成: 合成从苯基酮在碱性条件下与烷基卤化物的反应开始,形成中间体化合物。

环化: 中间体在强碱存在下发生环化,形成所需的烷基-苯基酮结构。

季铵化: 最后一步涉及氮原子的季铵化,形成季铵化合物芬托尼.

工业生产方法: 芬托尼的工业生产涉及使用与上述类似的反应条件进行大规模合成。 该过程针对高收率和纯度进行了优化,并对温度、压力和反应时间等反应参数进行了仔细控制 .

化学反应分析

反应类型: 芬托尼会经历各种化学反应,包括:

氧化: 芬托尼可以被氧化形成相应的氧化物。

还原: 还原反应可以将芬托尼转化为其还原形式。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤素和烷基化剂等试剂.

主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生氧化物,而取代可以产生各种取代衍生物 .

科学研究应用

芬托尼具有广泛的科学研究应用,包括:

化学: 用作有机合成中的试剂以及研究反应机理的模型化合物。

生物学: 研究其对细胞过程的影响,以及作为研究受体相互作用的工具。

医学: 研究其潜在的治疗应用,特别是在治疗胃肠道疾病和作为解痉剂方面。

作用机制

芬托尼通过阻断毒蕈碱受体和变构阻断α12βγε烟碱受体来发挥作用。 这导致运动终板处乙酰胆碱自发释放增加,而不会使肌肉去极化或抑制胆碱酯酶活性。 芬托尼也作为钾通道开放剂,这有助于其解痉和抗溃疡特性 .

类似化合物:

阿托品: 与芬托尼一样,阿托品是一种抗胆碱能药,但其分子结构和特异性受体相互作用不同。

莨菪碱: 芬托尼是莨菪碱的季铵类似物,具有相似的药理特性,但在受体结合和活性方面存在差异。

芬托尼的独特性: 芬托尼的独特性在于其特异性受体相互作用及其在不使肌肉去极化的情况下增加乙酰胆碱释放的能力。 这使其特别有效地用作解痉剂和抗溃疡剂 .

相似化合物的比较

Atropine: Like Fentonium, atropine is an anticholinergic agent but differs in its molecular structure and specific receptor interactions.

Hyoscyamine: this compound is a quaternary analog of hyoscyamine, sharing similar pharmacological properties but with differences in receptor binding and activity.

Scopolamine: Another anticholinergic compound with similar therapeutic uses but distinct in its chemical structure and mechanism of action.

Uniqueness of this compound: this compound’s uniqueness lies in its specific receptor interactions and its ability to increase acetylcholine release without depolarizing the muscle. This makes it particularly effective as an antispasmodic and anti-ulcerogenic agent .

生物活性

Fentonium, a quaternary ammonium compound, is primarily recognized for its neuromuscular blocking properties. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

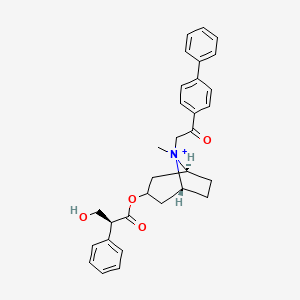

This compound is a derivative of hyoscyamine and is characterized by its quaternary ammonium structure. Its chemical formula can be represented as follows:

- Chemical Structure :

This structure contributes to its lipophilicity and ability to cross biological membranes effectively.

This compound acts primarily as a competitive antagonist at the neuromuscular junction by blocking nicotinic acetylcholine receptors (nAChRs). This blockade results in muscle relaxation, making it useful in surgical settings. The following table summarizes the key aspects of its mechanism:

| Mechanism Aspect | Description |

|---|---|

| Target Receptor | Nicotinic acetylcholine receptors (nAChRs) |

| Effect | Competitive antagonism leading to muscle paralysis |

| Onset of Action | Rapid onset (within minutes) |

| Duration | Intermediate duration (30-60 minutes) |

Pharmacological Studies

Research has demonstrated that this compound enhances the spontaneous release of acetylcholine (ACh) at the neuromuscular junction. A study conducted on rat diaphragm muscles showed that this compound increased the frequency of miniature endplate potentials (m.e.p.ps) in a concentration-dependent manner, indicating a prejunctional effect on ACh release.

Case Study Findings

- In a study involving rat diaphragm preparations:

- Concentration Range : 10-50 µM

- Increase in m.e.p.p Frequency : From 1.20 ± 0.15 s⁻¹ to 2.68 ± 0.37 s⁻¹ after treatment with 20 µM this compound.

- Statistical Significance : P < 0.05 indicating a significant effect compared to control.

This suggests that this compound not only blocks nAChRs but may also modulate cholinergic signaling through other mechanisms.

Comparative Analysis with Other Neuromuscular Blockers

The following table compares this compound with other commonly used neuromuscular blockers:

| Compound | Onset Time | Duration | Mechanism of Action |

|---|---|---|---|

| This compound | Rapid | Intermediate | nAChR antagonist |

| Succinylcholine | Very Rapid | Short | nAChR agonist followed by desensitization |

| Rocuronium | Rapid | Intermediate | nAChR antagonist |

Clinical Applications

This compound's primary use is in anesthesia to facilitate intubation and provide muscle relaxation during surgery. Its unique profile allows for rapid recovery from neuromuscular blockade, making it advantageous in outpatient procedures.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include:

- Respiratory depression due to muscle paralysis.

- Cardiovascular effects such as hypotension.

- Allergic reactions in sensitive individuals.

Monitoring during administration is crucial to mitigate these risks.

属性

CAS 编号 |

34786-74-8 |

|---|---|

分子式 |

C31H34NO4+ |

分子量 |

484.6 g/mol |

IUPAC 名称 |

[(1S,5R)-8-methyl-8-[2-oxo-2-(4-phenylphenyl)ethyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C31H34NO4/c1-32(20-30(34)25-14-12-23(13-15-25)22-8-4-2-5-9-22)26-16-17-27(32)19-28(18-26)36-31(35)29(21-33)24-10-6-3-7-11-24/h2-15,26-29,33H,16-21H2,1H3/q+1/t26-,27+,28?,29-,32?/m1/s1 |

InChI 键 |

CSYZZFNWCDOVIM-LZDKEIQCSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

手性 SMILES |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

规范 SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

熔点 |

193-194 |

Key on ui other cas no. |

34786-74-8 |

同义词 |

FA 402 fentonium ketoscilium N-(4'-phenylphenacyl)hyoscyamine phenthonium phentonium ulcesium Z 326 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。